molecular formula C24H22 B14525758 1,1'-(1-Benzyl-3-ethylcycloprop-2-ene-1,2-diyl)dibenzene CAS No. 62940-95-8

1,1'-(1-Benzyl-3-ethylcycloprop-2-ene-1,2-diyl)dibenzene

Cat. No.: B14525758
CAS No.: 62940-95-8
M. Wt: 310.4 g/mol
InChI Key: SDVHDBJUEMUTOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-(1-Benzyl-3-ethylcycloprop-2-ene-1,2-diyl)dibenzene is an organic compound that belongs to the class of benzene derivatives. This compound features a cyclopropene ring substituted with benzyl and ethyl groups, and two benzene rings attached to the cyclopropene moiety. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1-Benzyl-3-ethylcycloprop-2-ene-1,2-diyl)dibenzene typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of benzyl chloride with ethylcyclopropene in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1-Benzyl-3-ethylcycloprop-2-ene-1,2-diyl)dibenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄), alkylating agents (R-Cl, AlCl₃)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Saturated hydrocarbons

    Substitution: Nitrobenzene derivatives, halobenzene derivatives, alkylbenzene derivatives

Scientific Research Applications

1,1’-(1-Benzyl-3-ethylcycloprop-2-ene-1,2-diyl)dibenzene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,1’-(1-Benzyl-3-ethylcycloprop-2-ene-1,2-diyl)dibenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. Additionally, the compound’s aromatic rings can participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(1-Benzyl-3-methylcycloprop-2-ene-1,2-diyl)dibenzene
  • 1,1’-(1-Benzyl-3-ethylcycloprop-2-ene-1,2-diyl)diethylbenzene
  • 1,1’-(1-Benzyl-3-ethylcycloprop-2-ene-1,2-diyl)dibenzene

Uniqueness

1,1’-(1-Benzyl-3-ethylcycloprop-2-ene-1,2-diyl)dibenzene is unique due to its specific substitution pattern on the cyclopropene ring and the presence of both benzyl and ethyl groups. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

62940-95-8

Molecular Formula

C24H22

Molecular Weight

310.4 g/mol

IUPAC Name

(1-benzyl-2-ethyl-3-phenylcycloprop-2-en-1-yl)benzene

InChI

InChI=1S/C24H22/c1-2-22-23(20-14-8-4-9-15-20)24(22,21-16-10-5-11-17-21)18-19-12-6-3-7-13-19/h3-17H,2,18H2,1H3

InChI Key

SDVHDBJUEMUTOF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C1(CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.